5-Amino-4-hydroxy-3(2H)-pyridazinone
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Overview
Description
5-Amino-4-hydroxypyridazin-3(2H)-one: is a heterocyclic organic compound with a pyridazine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups in the pyridazine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-hydroxypyridazin-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. For example, the reaction of hydrazine hydrate with 2,4-pentanedione under acidic conditions can yield the desired compound.
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Cyclization of Hydrazine Derivatives
Reactants: Hydrazine hydrate, 2,4-pentanedione
Conditions: Acidic medium, reflux
Product: 5-Amino-4-hydroxypyridazin-3(2H)-one
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Alternative Method
Reactants: Hydrazine hydrate, ethyl acetoacetate
Conditions: Basic medium, room temperature
Industrial Production Methods
In an industrial setting, the production of 5-Amino-4-hydroxypyridazin-3(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-hydroxypyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium, elevated temperature
Products: 5-Keto-4-hydroxypyridazin-3(2H)-one
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature, inert atmosphere
Products: 5-Amino-4-hydroxypyridazin-3(2H)-amine
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Substitution
Reagents: Alkyl halides, acyl chlorides
Products: Substituted pyridazinones
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4-hydroxypyridazin-3(2H)-one is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, 5-Amino-4-hydroxypyridazin-3(2H)-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-Amino-4-hydroxypyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-hydroxypyridazine
- 5-Hydroxy-4-aminopyridazine
- 4,5-Diaminopyridazine
Uniqueness
Compared to similar compounds, 5-Amino-4-hydroxypyridazin-3(2H)-one is unique due to the specific positioning of the amino and hydroxyl groups on the pyridazine ring. This unique arrangement enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, its specific structure may confer distinct biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-1,2-dihydropyridazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-6-7-4(9)3(2)8/h1H,(H,6,8)(H3,5,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMUGGYEJGPIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=O)NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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